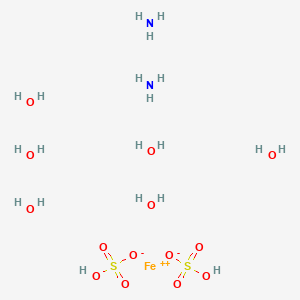

Mohrs salt

説明

BenchChem offers high-quality Mohrs salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mohrs salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

FeH20N2O14S2 |

|---|---|

分子量 |

392.1 g/mol |

IUPAC名 |

azane;hydrogen sulfate;iron(2+);hexahydrate |

InChI |

InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChIキー |

MQLVWQSVRZVNIP-UHFFFAOYSA-L |

正規SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

製品の起源 |

United States |

A Comprehensive Technical Guide to Mohr's Salt (Ammonium Iron(II) Sulfate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Mohr's salt, a crucial reagent in various laboratory settings. It details its chemical properties, synthesis, and common applications, with a focus on its role in analytical chemistry.

Core Concepts

Mohr's salt, chemically known as ammonium (B1175870) iron(II) sulfate (B86663), is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a crystalline solid, typically pale green, composed of ferrous sulfate and ammonium sulfate in an equimolar ratio.[2][3] A key characteristic of Mohr's salt is its remarkable stability against oxidation by air, making it a preferred primary standard in volumetric analysis over ferrous sulfate alone.[4][5] When dissolved in water, it dissociates to give the aquo complex [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[6]

Quantitative Data

A summary of the key quantitative properties of Mohr's salt is presented in the table below for easy reference and comparison.

| Property | Value |

| Molar Mass | 392.14 g/mol [7][8] |

| Density | 1.86 g/cm³[6][9][10] |

| Solubility in Water | 269 g/L at 20 °C[7][8][9] |

| Melting Point | 100 °C (decomposes)[7] |

| Appearance | Pale green crystalline solid[2][3] |

Experimental Protocols

Synthesis of Mohr's Salt

This protocol details the laboratory preparation of Mohr's salt crystals from ferrous sulfate and ammonium sulfate.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Dilute sulfuric acid (H₂SO₄)

-

Beakers

-

Glass rod

-

Funnel and filter paper

-

Crystallizing dish

-

Heating apparatus

Procedure:

-

Dissolution of Reactants: In a beaker, dissolve an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in distilled water.[11] A small amount of dilute sulfuric acid should be added to the water to prevent the hydrolysis of the ferrous salt.[3]

-

Heating and Concentration: Gently heat the solution to ensure complete dissolution of the salts.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly and undisturbed. Light green crystals of Mohr's salt will begin to form.[11]

-

Isolation and Drying: Decant the mother liquor and wash the crystals with a small amount of cold distilled water. The crystals are then dried between sheets of filter paper.[11]

Redox Titration of Potassium Permanganate (B83412) with Mohr's Salt

This protocol describes the use of a standard solution of Mohr's salt to determine the concentration of a potassium permanganate (KMnO₄) solution. This is a classic example of a redox titration where Mohr's salt acts as the reducing agent and potassium permanganate as the oxidizing agent.[12][13]

Materials:

-

Standard solution of Mohr's salt

-

Potassium permanganate solution of unknown concentration

-

Dilute sulfuric acid (H₂SO₄)

-

Burette

-

Pipette

-

Conical flask

-

White tile

Procedure:

-

Preparation of the Burette: Rinse and fill the burette with the potassium permanganate solution.

-

Preparation of the Analyte: Pipette a known volume (e.g., 20 mL) of the standard Mohr's salt solution into a conical flask. Add an equal volume of dilute sulfuric acid to provide the necessary acidic medium for the reaction.[14]

-

Titration: Place the conical flask on a white tile below the burette. Slowly add the KMnO₄ solution from the burette to the conical flask while constantly swirling the flask. The purple color of the permanganate ion will disappear as it reacts with the ferrous ions.

-

Endpoint Determination: The endpoint is reached when a single drop of the KMnO₄ solution produces a permanent pale pink color in the flask.[12] This indicates that all the ferrous ions have been oxidized.

-

Data Recording and Calculation: Record the volume of KMnO₄ solution used. Repeat the titration to obtain concordant readings. The molarity of the KMnO₄ solution can then be calculated using the titration data and the stoichiometry of the reaction.

Reaction Chemistry:

The overall balanced chemical equation for the reaction is:

2KMnO₄ + 10(NH₄)₂Fe(SO₄)₂·6H₂O + 8H₂SO₄ → K₂SO₄ + 2MnSO₄ + 5Fe₂(SO₄)₃ + 10(NH₄)₂SO₄ + 68H₂O[13][15]

The ionic equation, which more clearly shows the redox process, is:

MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Mandatory Visualizations

Caption: Workflow for the redox titration of potassium permanganate using a standard Mohr's salt solution.

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 3. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. testbook.com [testbook.com]

- 7. chembk.com [chembk.com]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

- 10. Mohr Salt Formula- Mohr's Salt Molecular Mass is - [adda247.com]

- 11. scribd.com [scribd.com]

- 12. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 13. labkafe.com [labkafe.com]

- 14. Mohr salt titration [unacademy.com]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to Ferrous Ammonium Sulfate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of ferrous ammonium (B1175870) sulfate (B86663), commonly known as Mohr's salt. With a focus on data presentation, experimental protocols, and clear visualizations, this document serves as a valuable resource for professionals in research, science, and drug development.

Chemical Structure

Ferrous ammonium sulfate is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It consists of two different cations, the ferrous ion (Fe²⁺) and the ammonium ion (NH₄⁺), along with the sulfate anion (SO₄²⁻) and six molecules of water of hydration.[1][2]

Structurally, it belongs to a group of double sulfates known as Tutton's salts, which crystallize in a monoclinic system.[1][3][4] The crystal lattice is characterized by octahedral [Fe(H₂O)₆]²⁺ complexes.[1][3] In these complexes, the central ferrous ion is coordinated to six water molecules. These aquo complexes are linked to the sulfate and ammonium ions through a network of hydrogen bonds.[1][3] This specific arrangement contributes to the compound's notable stability, particularly its resistance to oxidation compared to ferrous sulfate.

Physical and Chemical Properties

Ferrous ammonium sulfate is a pale green crystalline solid.[4] Its key physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value |

| Appearance | Pale green crystalline solid[4] |

| Molar Mass | 392.14 g/mol (hexahydrate)[4] |

| Crystal System | Monoclinic[1][3][4] |

| Density | 1.86 g/cm³[4][5] |

| Melting Point | 100-110 °C (decomposes)[6] |

| Solubility in Water | 269 g/L at 20 °C[5] |

Chemical Properties

| Property | Description |

| Stability | More stable to air oxidation than ferrous sulfate.[4] |

| Acidity | Aqueous solutions are slightly acidic due to the hydrolysis of the [Fe(H₂O)₆]²⁺ ion. |

| Reactivity | Acts as a reducing agent, with the Fe²⁺ ion being oxidized to Fe³⁺. |

| Thermal Decomposition | Upon heating, it loses its water of crystallization and decomposes.[6] |

Experimental Protocols

Synthesis of Ferrous Ammonium Sulfate (Mohr's Salt)

This protocol describes the laboratory synthesis of ferrous ammonium sulfate from ferrous sulfate and ammonium sulfate.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

Equipment:

-

Beakers

-

Glass rod

-

Bunsen burner or heating mantle

-

Funnel and filter paper

-

Crystallizing dish

-

Buchner funnel and flask

Procedure:

-

Dissolution: In a beaker, dissolve an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in a minimal amount of distilled water containing a small amount of dilute sulfuric acid to prevent hydrolysis of the ferrous salt.[4] For example, dissolve 28 g of ferrous sulfate heptahydrate and 13.2 g of ammonium sulfate in about 50 mL of water containing 1 mL of dilute sulfuric acid.

-

Heating: Gently warm the solution while stirring until all the salts have dissolved to form a clear solution. Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺.[4]

-

Filtration: If the solution is not perfectly clear, filter it while hot to remove any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly and undisturbed. Pale green crystals of ferrous ammonium sulfate will begin to form.

-

Isolation and Washing: Separate the crystals from the mother liquor by decantation or filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water and then with ethanol to facilitate drying.

-

Drying: Dry the crystals by pressing them between sheets of filter paper.

Quantitative Analysis by Redox Titration

The purity of synthesized ferrous ammonium sulfate can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄).

Reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized ferrous ammonium sulfate and dissolve it in a flask containing dilute sulfuric acid.

-

Titration: Titrate the ferrous ammonium sulfate solution with a standardized potassium permanganate solution. The endpoint is reached when a faint, permanent pink color persists in the solution, indicating that all the Fe²⁺ has been oxidized.

-

Calculation: The concentration of the ferrous ion, and thus the purity of the salt, can be calculated from the volume of potassium permanganate solution used.

Applications in Research and Drug Development

Ferrous ammonium sulfate is a crucial reagent in various scientific and industrial applications.

-

Analytical Chemistry: Due to its stability against oxidation, Mohr's salt is a preferred primary standard in volumetric analysis for the standardization of oxidizing agents.[7]

-

Reducing Agent in Synthesis: The ferrous ion is a mild reducing agent and can be used in various chemical syntheses. The controlled reduction of nitro groups to amino groups is a key transformation in the synthesis of many pharmaceutical compounds, and ferrous sulfate in the presence of ammonia (B1221849) has been historically used for this purpose.[8][9]

-

Iron Supplementation: Ferrous salts, including ferrous sulfate, are widely used as active pharmaceutical ingredients (APIs) in the treatment of iron-deficiency anemia.[10] While ferrous ammonium sulfate itself is not typically used directly in formulations, its properties and the behavior of the ferrous ion in solution are highly relevant to the formulation and analysis of iron supplements.[10][11] The stability of the Fe²⁺ ion is a critical factor in ensuring the bioavailability of oral iron supplements.[10]

-

Pharmaceutical Analysis: Ferrous ammonium sulfate is used in the preparation of standard solutions for various analytical procedures in pharmaceutical quality control, including the determination of other substances through redox titrations.[12]

Spectroscopic and Magnetic Properties

UV-Visible Spectroscopy

Aqueous solutions of ferrous ammonium sulfate exhibit a pale green color due to the [Fe(H₂O)₆]²⁺ complex. This complex has a weak absorption in the visible region. For quantitative analysis, the ferrous ion is often complexed with a ligand such as 1,10-phenanthroline, which forms a strongly colored complex with a maximum absorbance around 510-522 nm, allowing for sensitive spectrophotometric determination.[13][14][15]

Infrared Spectroscopy

The infrared spectrum of ferrous ammonium sulfate shows characteristic absorption bands for the sulfate and ammonium ions, as well as for the coordinated water molecules. An ATR-IR spectrum is available in public databases.[16]

Magnetic Properties

Ferrous ammonium sulfate is a paramagnetic compound. Its magnetic susceptibility is temperature-dependent.

| Temperature (K) | Magnetic Susceptibility (emu/g) |

| 4.2 | (1.45 ± 0.05) x 10⁻³ |

| < 2 | (1.85 ± 0.05) x 10⁻³ |

This data is crucial for understanding the electronic structure and magnetic behavior of the Fe²⁺ ion in the crystal lattice.

Conclusion

Ferrous ammonium sulfate is a compound of significant interest in both academic research and industrial applications, including those relevant to drug development and pharmaceutical sciences. Its well-defined structure, stability, and predictable reactivity make it an invaluable tool in analytical chemistry and a useful model compound for studying the properties of ferrous ions. This guide has provided a detailed overview of its core characteristics, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for the scientific community.

References

- 1. Mohr’s Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ricca Chemical - Ferrous Ammonium Sulfate [riccachemical.com]

- 13. csun.edu [csun.edu]

- 14. chemlab.truman.edu [chemlab.truman.edu]

- 15. asdlib.org [asdlib.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

preparation of Mohr's salt from ferrous sulfate and ammonium sulfate

An In-depth Technical Guide to the Laboratory Preparation of Mohr's Salt

Abstract

Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a crucial reagent in analytical chemistry, valued for its stability and resistance to oxidation compared to ferrous sulfate.[1][2] This double salt is synthesized from an equimolar combination of ferrous sulfate and ammonium sulfate.[3][4] This guide provides a comprehensive overview of the principles, a detailed experimental protocol for its preparation, and quantitative data pertinent to the synthesis. The intended audience for this document includes researchers, chemists, and professionals in the field of drug development who may utilize this compound as a primary standard in volumetric analysis.[2][5]

Chemical Principles

Mohr's salt is classified as a double salt, meaning it is formed from two different simple salts that crystallize together in a fixed molar ratio from a single solution.[4][5] When dissolved in water, a double salt dissociates completely into its constituent ions.[4][6] The synthesis of Mohr's salt involves the reaction between hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution.

The balanced chemical equation for the reaction is: FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O [2]

A critical aspect of the preparation is the addition of dilute sulfuric acid (H₂SO₄). This serves two primary purposes:

-

Prevention of Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution, leading to the formation of basic iron sulfates.[1][4][6]

-

Inhibition of Oxidation: The acidic medium helps to prevent the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[1][7] The presence of ferric ions would result in a yellow or brown discoloration of the final product and reduce its purity.[4]

Mohr's salt is preferred over ferrous sulfate as a primary standard in titrimetry because the crystalline solid is less readily oxidized by air.[1][4]

Quantitative Data for Synthesis

The synthesis relies on the principle of equimolar stoichiometry. The molar masses of the reactants and the product are essential for calculating the required quantities.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | ~278.01 |

| Ammonium Sulfate | (NH₄)₂SO₄ | ~132.14 |

| Mohr's Salt (Ferrous Ammonium Sulfate) | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14[8][9] |

To achieve an equimolar ratio, the mass ratio of the reactants should be approximately 2:1 for FeSO₄·7H₂O to (NH₄)₂SO₄, which is reflected in common experimental protocols.

| Reactant | Sample Mass (g) | Moles (approx.) | Molar Ratio |

| Ferrous Sulfate Heptahydrate | 7.0 | 0.025 | 1 |

| Ammonium Sulfate | 3.5 | 0.026 | ~1 |

Detailed Experimental Protocol

This protocol outlines the steps for the laboratory synthesis of Mohr's salt crystals.

Required Apparatus and Reagents

-

Apparatus: 250 ml Beakers, China dish, Glass rod, Funnel, Filter paper, Tripod stand, Wire gauze, Weighing balance, Watch glass.[1][6]

-

Reagents: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Ammonium sulfate ((NH₄)₂SO₄), Dilute sulfuric acid (H₂SO₄), Distilled water, Ethyl alcohol (optional, for washing).[3][6]

Synthesis Procedure

-

Weighing the Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate using a weighing balance.[4][6]

-

Dissolution:

-

Transfer both weighed salts into a clean 250 ml beaker.[6]

-

Add approximately 2-3 ml of dilute sulfuric acid to the beaker.[3][6]

-

In a separate beaker, heat about 20 ml of distilled water for approximately 5 minutes to expel any dissolved air, which helps prevent oxidation.[3]

-

Add the hot distilled water to the beaker containing the salts in small portions, stirring continuously with a glass rod until the salts are completely dissolved.[3][10]

-

-

Filtration: If the resulting solution contains any suspended impurities, filter it while hot into a clean china dish.[4][10]

-

Concentration:

-

Gently heat the clear solution in the china dish over a wire gauze or on a sand bath to concentrate it.[4][11]

-

Stir the solution occasionally to prevent the formation of a crust on the sides.[11][12]

-

To check for the crystallization point, dip the end of a glass rod into the solution and then cool it by blowing on it. The formation of a thin solid crust indicates the solution is saturated.[10] Avoid over-concentrating the solution.

-

-

Crystallization:

-

Isolation and Washing:

-

After several hours, pale green, octahedral crystals of Mohr's salt will have formed.[1][4]

-

Carefully decant the mother liquor (the remaining liquid).[6][12]

-

Wash the crystals with a very small amount of cold water or a 1:1 mixture of cold water and alcohol to remove any adhering mother liquor.[6][13] Avoid excessive washing as Mohr's salt is soluble in water.[6]

-

-

Drying:

Safety Precautions

-

Handle dilute sulfuric acid with care as it is corrosive.[14]

-

Avoid prolonged heating of the solution, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[1][4]

-

If the solution turns yellow, it indicates significant oxidation, and the experiment should be repeated.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses.

Visualizations of Key Processes

The following diagrams illustrate the experimental workflow and the chemical principles involved.

Caption: Experimental workflow for the synthesis of Mohr's salt.

Caption: Dissociation of Mohr's salt and the role of sulfuric acid.

Expected Results and Yield

The final product should consist of pale green, monoclinic crystals.[3][5] The yield of the reaction can be affected by several factors, including the loss of product during filtration and washing, and incomplete crystallization.[8] While a theoretical yield can be calculated based on the limiting reactant, practical yields often vary. In one documented experiment, an initial yield of 44% was reported, which was improved to 91% by allowing the solution to evaporate to dryness, though this may impact purity.[8] The main reason for lower yields is often the significant amount of product remaining dissolved in the mother liquor after filtration.[8]

References

- 1. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. fchpt.stuba.sk [fchpt.stuba.sk]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 7. aakash.ac.in [aakash.ac.in]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]

- 12. testbook.com [testbook.com]

- 13. youtube.com [youtube.com]

- 14. Mohr's Salt Preparation - Chemistry Experiment Aim: To prepare crystals .. [askfilo.com]

Determining the Molar Mass of Mohr's Salt Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and procedures for accurately determining the molar mass of Mohr's salt hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O). This guide is intended for professionals in research, scientific, and pharmaceutical development fields, offering detailed experimental protocols and data presentation for precise and reproducible results.

Theoretical Molar Mass Calculation

Mohr's salt is a double salt of ferrous sulfate (B86663) and ammonium (B1175870) sulfate, crystallizing with six molecules of water.[1][2] Its chemical formula is (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] The theoretical molar mass is calculated by summing the atomic masses of all constituent atoms.

A summary of the atomic masses and the calculated molar mass is presented in Table 1.

| Element | Symbol | Quantity | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Nitrogen | N | 2 | 14.01 | 28.02 |

| Hydrogen | H | 20 | 1.01 | 20.20 |

| Iron | Fe | 1 | 55.85 | 55.85 |

| Sulfur | S | 2 | 32.07 | 64.14 |

| Oxygen | O | 14 | 16.00 | 224.00 |

| Total | 392.21 |

The theoretically calculated molar mass of Mohr's salt hexahydrate is approximately 392.21 g/mol .[3][4][5][6][7][8]

Experimental Determination of Molar Mass

Two primary experimental methods are employed for the determination of the molar mass of hydrated salts: Gravimetric Analysis (Thermal Decomposition) and Redox Titration.

Gravimetric Analysis by Thermal Decomposition

This method involves heating a known mass of the hydrated salt to remove the water of crystallization. The mass of the resulting anhydrous salt is then used to determine the molar mass of the hydrate.

-

Crucible Preparation: Heat a clean, empty crucible and lid to redness for 5 minutes using a Bunsen burner to remove any volatile impurities. Allow to cool in a desiccator and weigh accurately.

-

Sample Weighing: Add approximately 2-3 g of Mohr's salt hexahydrate to the crucible and weigh it accurately with the lid.

-

Heating: Place the crucible with the sample on a pipeclay triangle supported by a tripod. Heat the crucible gently at first, then more strongly, to drive off the water of crystallization. Avoid overheating, which can cause decomposition of the anhydrous salt.

-

Cooling and Weighing: After heating for 15-20 minutes, turn off the Bunsen burner and allow the crucible to cool in a desiccator. Once cooled, weigh the crucible, lid, and anhydrous salt.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings agree within ±0.005 g. This ensures that all the water of crystallization has been removed.

-

Calculation:

-

Mass of hydrated salt = (Mass of crucible + hydrated salt) - (Mass of empty crucible)

-

Mass of anhydrous salt = (Mass of crucible + anhydrous salt) - (Mass of empty crucible)

-

Mass of water lost = Mass of hydrated salt - Mass of anhydrous salt

-

Moles of anhydrous salt = Mass of anhydrous salt / Molar mass of anhydrous (NH₄)₂Fe(SO₄)₂

-

Moles of water = Mass of water lost / Molar mass of H₂O

-

Ratio of moles of water to moles of anhydrous salt = Moles of water / Moles of anhydrous salt

-

Experimental Molar Mass of Hydrate = (Mass of hydrated salt / Moles of anhydrous salt)

-

Redox Titration with Potassium Permanganate (B83412)

This method relies on the oxidation of the ferrous ions (Fe²⁺) in Mohr's salt by a standard solution of potassium permanganate (KMnO₄) in an acidic medium. The stoichiometry of the reaction allows for the determination of the amount of Fe²⁺, and subsequently, the molar mass of Mohr's salt.

-

Preparation of a Standard Mohr's Salt Solution:

-

Accurately weigh approximately 4.9 g of Mohr's salt hexahydrate.

-

Dissolve the weighed salt in a 250 mL volumetric flask with distilled water containing about 5 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous ions.

-

Make up the solution to the mark with distilled water and shake well to ensure homogeneity.

-

-

Preparation of the Potassium Permanganate Titrant:

-

Prepare an approximately 0.02 M solution of potassium permanganate. This solution will be standardized against the prepared Mohr's salt solution.

-

-

Titration Procedure:

-

Rinse a burette with the potassium permanganate solution and then fill it.

-

Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.

-

Add approximately one test tube full of dilute sulfuric acid to the conical flask.

-

Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. The permanganate solution is added dropwise with constant swirling of the conical flask.

-

The endpoint is reached when a permanent pale pink color persists in the solution. This indicates that all the Fe²⁺ ions have been oxidized.

-

Repeat the titration until three concordant readings are obtained.

-

-

Calculation:

-

The balanced ionic equation for the reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

-

From the stoichiometry, 1 mole of KMnO₄ reacts with 5 moles of Fe²⁺.

-

Using the titration results (volume and molarity of KMnO₄) and the volume of Mohr's salt solution, calculate the molarity of the Mohr's salt solution.

-

Experimental Molar Mass of Mohr's Salt = (Mass of Mohr's salt used to prepare the standard solution) / (Molarity of Mohr's salt solution × Volume of the standard solution in Liters)

-

Data Presentation

Quantitative data from the experiments should be recorded in a clear and organized manner to facilitate analysis and comparison.

Table 2: Gravimetric Analysis Data

| Measurement | Trial 1 (g) | Trial 2 (g) | Trial 3 (g) |

| Mass of empty crucible | |||

| Mass of crucible + hydrated salt | |||

| Mass of hydrated salt | |||

| Mass of crucible + anhydrous salt (1st heating) | |||

| Mass of crucible + anhydrous salt (2nd heating) | |||

| Mass of crucible + anhydrous salt (constant mass) | |||

| Mass of anhydrous salt | |||

| Mass of water lost |

Table 3: Redox Titration Data

| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average Volume |

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: Compositional breakdown of Mohr's salt hexahydrate.

Caption: Workflow for gravimetric analysis.

Caption: Workflow for redox titration.

References

- 1. byjus.com [byjus.com]

- 2. labkafe.com [labkafe.com]

- 3. SSERC | Water in a hydrated salt [sserc.org.uk]

- 4. Mohr salt titration [unacademy.com]

- 5. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. Mohr’s Salt Titration with KMnO4 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of Mohr's Salt in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mohr's salt (Ammonium Iron(II) Sulfate (B86663) Hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O) in aqueous solutions. This document delves into the temperature-dependent solubility, the common ion effect, and the influence of pH, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for solubility determination are also provided, alongside visualizations of key concepts to aid in understanding.

Introduction to Mohr's Salt

Mohr's salt is a double salt of ferrous sulfate and ammonium (B1175870) sulfate, appearing as a pale green crystalline solid.[1] It is widely utilized in analytical chemistry as a primary standard for redox titrations due to its high purity and stability against oxidation compared to ferrous sulfate alone.[2] Its solubility characteristics are crucial for its application in various chemical processes and formulations.

Solubility of Mohr's Salt in Water

The solubility of Mohr's salt in water is significantly influenced by temperature. As the temperature of the water increases, the amount of Mohr's salt that can be dissolved also increases.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 20 | 26.9 |

| 80 | 73.0 |

Table 1: Solubility of Mohr's Salt in Water at Different Temperatures.[3]

Factors Influencing the Solubility of Mohr's Salt

The dissolution of Mohr's salt in water is an equilibrium process that can be influenced by several factors, most notably the presence of common ions and the pH of the solution.

The Common Ion Effect

According to Le Châtelier's principle, the solubility of an ionic compound is decreased by the presence of a common ion in the solution. For Mohr's salt, the common ions are Fe²⁺, NH₄⁺, and SO₄²⁻. The addition of a soluble salt containing any of these ions will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing the solubility of Mohr's salt.

Influence of pH

The pH of the aqueous solution plays a critical role in the stability and solubility of Mohr's salt. The ferrous ion (Fe²⁺) is susceptible to hydrolysis, which can be suppressed by maintaining an acidic pH.

Solutions of Mohr's salt are typically made slightly acidic by the addition of sulfuric acid.[2] This prevents the hydrolysis of the Fe²⁺ ion and its subsequent oxidation to the ferric ion (Fe³⁺), which is more prone to form insoluble hydroxides. A study on the solubility of ferrous sulfate in aqueous solutions of sulfuric acid showed that the solubility of ferrous sulfate generally decreases with increasing sulfuric acid concentration at a given temperature.[4][5] Although this study does not directly provide data for Mohr's salt, it suggests a similar trend due to the presence of the common sulfate ion and the influence of the acidic medium on the overall solubility equilibrium.

Experimental Protocols for Solubility Determination

Accurate determination of Mohr's salt solubility can be achieved through various experimental techniques. Below are detailed protocols for two common methods.

Protocol 1: Determination of Solubility by Isothermal Titration

This method involves preparing a saturated solution of Mohr's salt at a constant temperature and then determining the concentration of the dissolved salt by redox titration with a standardized potassium permanganate (B83412) (KMnO₄) solution.

Materials:

-

Mohr's salt

-

Distilled or deionized water

-

Standardized 0.1 N potassium permanganate solution

-

Dilute sulfuric acid (1 M)

-

Thermostatic water bath

-

Conical flasks

-

Burette, pipette, and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Mohr's salt to a known volume of distilled water in a conical flask.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir continuously for a sufficient time to ensure equilibrium is reached (several hours).

-

Allow the undissolved solid to settle.

-

-

Sample Preparation:

-

Carefully pipette a known volume of the clear supernatant (saturated solution) into a clean conical flask.

-

Dilute the sample with a known volume of distilled water to bring the concentration into a suitable range for titration.

-

Add approximately 10 mL of 1 M sulfuric acid to the flask to prevent the oxidation of Fe²⁺.[6]

-

-

Titration:

-

Titrate the prepared sample with the standardized potassium permanganate solution.

-

The endpoint is reached when a faint, permanent pink color persists in the solution.

-

Record the volume of KMnO₄ solution used.

-

Repeat the titration at least three times to ensure concordant results.

-

-

Calculation of Solubility:

-

The concentration of Fe²⁺ in the saturated solution can be calculated using the stoichiometry of the redox reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

-

From the concentration, calculate the mass of Mohr's salt dissolved in 100 g of water to express the solubility.

-

Protocol 2: Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the formation of a colored complex of the ferrous ion, which can be quantified using a spectrophotometer. The absorbance of the complex is directly proportional to the concentration of Fe²⁺, following the Beer-Lambert law.

Materials:

-

Mohr's salt

-

Distilled or deionized water

-

1,10-Phenanthroline (B135089) solution

-

Hydroxylamine (B1172632) hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)

-

Sodium acetate (B1210297) buffer solution

-

UV-Vis Spectrophotometer and cuvettes

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in Protocol 1 (Step 1) to prepare a saturated solution of Mohr's salt at a constant temperature.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of Mohr's salt with known concentrations.

-

To a known volume of each standard solution, add the 1,10-phenanthroline solution, hydroxylamine hydrochloride, and sodium acetate buffer to develop the colored complex.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the iron(II)-phenanthroline complex.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Take a known volume of the clear supernatant from the saturated solution and dilute it to a concentration that falls within the range of the calibration curve.

-

Develop the color of the diluted sample using the same procedure as for the standard solutions.

-

Measure the absorbance of the sample at the same λ_max.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of Fe²⁺ in the diluted sample.

-

Calculate the concentration of Fe²⁺ in the original saturated solution, accounting for the dilution.

-

Express the solubility as grams of Mohr's salt per 100 g of water.

-

Visualizing Key Concepts

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Dissolution equilibrium of Mohr's salt in water.

Caption: The common ion effect on Mohr's salt solubility.

Caption: Experimental workflow for solubility determination by titration.

Conclusion

The solubility of Mohr's salt in aqueous solutions is a fundamental property that is dependent on temperature and influenced by the chemical composition of the solution, particularly the presence of common ions and the pH. This technical guide provides essential data and detailed methodologies for researchers and professionals working with this important compound. The provided experimental protocols offer a framework for accurate solubility determination, which is critical for various applications in research, development, and quality control. Further research into the quantitative effects of a wider range of common ions and pH values would provide a more complete understanding of Mohr's salt solubility.

References

- 1. Ferrous ammonium sulfate - CAMEO [cameo.mfa.org]

- 2. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The solubility of ferrous sulphate in aqueous solutions of sulphuric acid | Semantic Scholar [semanticscholar.org]

- 6. byjus.com [byjus.com]

Unveiling the Dual Nature of Mohr's Salt: A Technical Guide to its Classification as a Double Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles behind the classification of Mohr's salt as a double salt. By examining its chemical composition, crystalline structure, and behavior in aqueous solutions, this document provides a comprehensive understanding of this important laboratory reagent. Detailed experimental protocols are provided to demonstrate its characteristic properties, supported by quantitative data and conceptual visualizations.

Defining a Double Salt: A Matter of Identity in the Solid State

A double salt is a crystalline compound that is formed from a stoichiometric mixture of two or more simple salts. The defining characteristic of a double salt is that it exists as a single, stable crystalline lattice in the solid state, but dissociates completely into its constituent ions when dissolved in a solvent, typically water.[1][2] This behavior distinguishes double salts from complex salts, which contain complex ions that remain intact in solution.

Mohr's salt, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a classic example of a double salt. It is formed from equimolar quantities of ferrous sulfate (B86663) (FeSO₄) and ammonium (B1175870) sulfate ((NH₄)₂SO₄).[3][4][5] In its crystalline form, it possesses a unique monoclinic structure.[5] However, upon dissolution in water, it completely breaks down into its constituent ions: ferrous (Fe²⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻).[6][7]

Quantitative Data Summary

The physicochemical properties of Mohr's salt and its constituent simple salts are summarized in the table below for comparative analysis.

| Property | Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O) | Ferrous Sulfate (FeSO₄·7H₂O) | Ammonium Sulfate ((NH₄)₂SO₄) |

| Molar Mass ( g/mol ) | 392.14 | 278.01 | 132.14 |

| Appearance | Light green crystalline solid | Blue-green crystals | White crystalline solid |

| Solubility ( g/100 mL at 20°C) | 26.9 | 25.6 | 75.4 |

Experimental Protocols for Verification

The classification of Mohr's salt as a double salt can be experimentally verified through the synthesis of the salt and the subsequent qualitative and quantitative analysis of its aqueous solution.

Synthesis of Mohr's Salt

This protocol outlines the laboratory preparation of Mohr's salt from its constituent salts.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Dilute sulfuric acid (H₂SO₄)

-

Beakers

-

Glass rod

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a clean beaker, dissolve a specific molar amount of ferrous sulfate heptahydrate in a minimum amount of distilled water to which a few drops of dilute sulfuric acid have been added to prevent the hydrolysis of the ferrous salt.

-

In a separate beaker, dissolve an equimolar amount of ammonium sulfate in a minimum amount of distilled water.

-

Gently heat both solutions to facilitate dissolution.

-

Mix the two solutions and heat the combined solution to concentrate it until the point of crystallization is reached. This can be tested by dipping a glass rod into the solution and observing the formation of crystals upon cooling.

-

Allow the solution to cool slowly at room temperature. Light green crystals of Mohr's salt will precipitate.

-

Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any adhering impurities.

-

Dry the crystals between sheets of filter paper.

Synthesis Workflow

Caption: Workflow for the synthesis of Mohr's salt.

Qualitative Analysis of Constituent Ions

This protocol confirms the presence of Fe²⁺, NH₄⁺, and SO₄²⁻ ions in a solution of Mohr's salt, demonstrating its complete dissociation.

Materials:

-

Mohr's salt solution (prepared by dissolving a small amount of the synthesized salt in distilled water)

-

Dilute sodium hydroxide (B78521) (NaOH) solution

-

Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution

-

Nessler's reagent

-

Dilute hydrochloric acid (HCl)

-

Barium chloride (BaCl₂) solution

-

Test tubes

-

Bunsen burner

Procedure:

Test for Ferrous Ion (Fe²⁺):

-

To a small portion of the Mohr's salt solution in a test tube, add a few drops of dilute sodium hydroxide solution.

-

Observe the formation of a dirty green precipitate of ferrous hydroxide (Fe(OH)₂).[8]

-

Confirmatory Test: To a fresh portion of the Mohr's salt solution, add a few drops of potassium ferricyanide solution. The formation of a deep blue precipitate (Turnbull's blue) confirms the presence of Fe²⁺ ions.[2][9]

Test for Ammonium Ion (NH₄⁺):

-

To another portion of the Mohr's salt solution in a test tube, add an equal volume of sodium hydroxide solution and gently warm the mixture.

-

Carefully smell the gas evolved. A characteristic pungent smell of ammonia (B1221849) (NH₃) will be detected.[10]

-

Hold a moist red litmus (B1172312) paper near the mouth of the test tube; it will turn blue, indicating the presence of an alkaline gas (ammonia).[7]

-

Confirmatory Test: Bring a glass rod dipped in concentrated HCl near the mouth of the test tube. The formation of dense white fumes of ammonium chloride (NH₄Cl) confirms the presence of ammonia. Alternatively, pass the evolved gas through Nessler's reagent; a brown precipitate will form.[3]

Test for Sulfate Ion (SO₄²⁻):

-

To a third portion of the Mohr's salt solution, add a few drops of dilute hydrochloric acid to acidify the solution.

-

Then, add a few drops of barium chloride solution.

-

The formation of a thick white precipitate of barium sulfate (BaSO₄), which is insoluble in the acid, confirms the presence of sulfate ions.[11][12][13]

Dissociation of Mohr's Salt in Water

Caption: Dissociation of Mohr's salt into its constituent ions in an aqueous solution.

Comparative Conductivity Measurement

This experiment demonstrates that Mohr's salt behaves as a strong electrolyte, consistent with its complete dissociation into a high concentration of mobile ions.

Materials:

-

Mohr's salt

-

Ferrous sulfate heptahydrate

-

Ammonium sulfate

-

Distilled water

-

Conductivity meter

-

Volumetric flasks

-

Beakers

Procedure:

-

Prepare equimolar solutions (e.g., 0.1 M) of Mohr's salt, ferrous sulfate, and ammonium sulfate in distilled water using volumetric flasks.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Compare the conductivity values.

Expected Results: The molar conductivity of the Mohr's salt solution will be approximately the sum of the molar conductivities of the ferrous sulfate and ammonium sulfate solutions at the same molar concentration. This is because one mole of Mohr's salt dissociates to yield one mole of Fe²⁺ ions, two moles of NH₄⁺ ions, and two moles of SO₄²⁻ ions, resulting in a higher total ion concentration compared to its individual constituent salts at the same molarity.

Conclusion: A Clear-Cut Classification

The evidence presented in this technical guide unequivocally supports the classification of Mohr's salt as a double salt. Its formation from a fixed stoichiometric ratio of two simple salts, its existence as a unique crystalline solid, and, most importantly, its complete dissociation into its constituent ions in aqueous solution are the defining characteristics that cement this classification. The provided experimental protocols offer a practical means for researchers and scientists to verify these properties and gain a deeper understanding of the chemical nature of this widely used reagent.

References

- 1. pensbyhighschool.org [pensbyhighschool.org]

- 2. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]

- 3. quora.com [quora.com]

- 4. Mohr's_salt [chemeurope.com]

- 5. byjus.com [byjus.com]

- 6. QUALITATIVE ANALYSIS TESTS for metal cations identifying positive ions, carbonates, ammonium ion, hydrogen ions, acids identification [docbrown.info]

- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 8. digitalteachers.co.ug [digitalteachers.co.ug]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.uk [chemguide.uk]

- 11. youtube.com [youtube.com]

- 12. coconote.app [coconote.app]

- 13. savemyexams.com [savemyexams.com]

what is the oxidation state of iron in Mohr's salt

The oxidation state of iron in Mohr's salt is +2 . Mohr's salt, a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is formally known as ammonium (B1175870) iron(II) sulfate (B86663).[1][2][3][4][5] The Roman numeral (II) in the name explicitly indicates that the iron is in the +2 oxidation state, also referred to as the ferrous state.[1][2]

This can be determined by examining the constituent ions of the salt. Mohr's salt is comprised of two ammonium cations (NH₄⁺), one iron cation, two sulfate anions (SO₄²⁻), and six water molecules (H₂O) of crystallization.[4]

To maintain charge neutrality for the entire compound, the sum of the oxidation states of all its components must equal zero. The individual charges of the other components are known:

-

Ammonium ion (NH₄⁺): Has a charge of +1.

-

Sulfate ion (SO₄²⁻): Has a charge of -2.

-

Water molecule (H₂O): Is neutral, with a charge of 0.

Let the oxidation state of iron be represented by 'x'. The calculation for the overall charge neutrality is as follows:

(2 * charge of NH₄⁺) + (1 * charge of Fe) + (2 * charge of SO₄²⁻) + (6 * charge of H₂O) = 0 (2 * (+1)) + (x) + (2 * (-2)) + (6 * 0) = 0 2 + x - 4 + 0 = 0 x - 2 = 0 x = +2

Therefore, the oxidation state of iron in Mohr's salt is +2. When dissolved in water, Mohr's salt forms the aquo complex [Fe(H₂O)₆]²⁺, where the iron atom also retains its +2 oxidation state.[1][2][3]

Below is a logical diagram illustrating the charge balance in Mohr's salt.

Caption: Charge balance diagram for determining the oxidation state of iron in Mohr's salt.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Mohr's Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mohr's salt, chemically known as ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O], is a double salt of significant interest in various fields, including analytical chemistry and materials science. This technical guide provides a comprehensive overview of its crystal structure and molecular geometry, based on crystallographic data. The document details the monoclinic crystal system, the octahedral coordination of the iron(II) ion, and the intricate network of hydrogen bonds that stabilize the structure. Quantitative data on lattice parameters, bond lengths, and angles are summarized, and a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction is provided.

Introduction

Mohr's salt is a member of the Tutton's salts, a class of isomorphous double sulfates with the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal cation.[1][2] Its stability against oxidation compared to ferrous sulfate makes it a valuable reagent.[3] Understanding its precise crystal structure and molecular geometry is crucial for applications ranging from a primary standard in titrimetry to studies in magnetochemistry. This guide synthesizes the available crystallographic data to present a detailed structural analysis.

Crystal Structure

The crystal structure of Mohr's salt is characterized by a well-defined arrangement of its constituent ions: two ammonium cations (NH₄⁺), one hexaaquairon(II) cation ([Fe(H₂O)₆]²⁺), and two sulfate anions (SO₄²⁻). These ions are held together in a crystalline lattice through a network of hydrogen bonds.

Crystal System and Lattice Parameters

Mohr's salt crystallizes in the monoclinic system.[1][4][5] The lattice parameters define the unit cell of the crystal and are crucial for understanding the packing of the ions. The accepted lattice parameters are summarized in Table 1.

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 9.32 Å[4] |

| b | 12.65 Å[4] |

| c | 6.24 Å[4] |

| β | 106.8°[4] |

Table 1: Crystal Lattice Parameters of Mohr's Salt.

Molecular Geometry

The molecular geometry of the ionic constituents of Mohr's salt is a key aspect of its overall structure. The arrangement of atoms within each ion dictates the nature of the intermolecular interactions.

The Hexaaquairon(II) Cation: [Fe(H₂O)₆]²⁺

The ferrous ion (Fe²⁺) is coordinated by six water molecules, forming a complex cation with the formula [Fe(H₂O)₆]²⁺. This complex exhibits an octahedral geometry, with the iron atom at the center and the oxygen atoms of the water molecules at the vertices of the octahedron.[5]

The Sulfate Anion: SO₄²⁻

The sulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms. This tetrahedral geometry is a common feature of the sulfate ion in various crystalline structures.

The Ammonium Cation: NH₄⁺

The ammonium cation has a tetrahedral geometry, with the nitrogen atom at the center bonded to four hydrogen atoms.

| Ion | Bond/Angle | Value |

| [Fe(H₂O)₆]²⁺ | Fe-O bond length | ~2.1 Å |

| SO₄²⁻ | S-O bond length | ~1.47 Å |

| O-S-O bond angle | ~109.5° | |

| NH₄⁺ | N-H bond length | ~1.03 Å |

| H-N-H bond angle | ~109.5° |

Table 2: Representative Bond Lengths and Angles in the Ionic Constituents of Tutton's Salts.

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal structure of Mohr's salt is stabilized by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules and the ammonium cations act as hydrogen bond donors, while the oxygen atoms of the sulfate anions act as acceptors. This network links all the ionic components into a stable three-dimensional lattice.

Figure 1: Simplified 2D representation of the ionic interactions in Mohr's salt.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Mohr's salt is typically achieved through single-crystal X-ray diffraction. The following is a generalized protocol for this experiment.

Crystal Growth

High-quality single crystals of Mohr's salt are grown by slow evaporation of a saturated aqueous solution.

-

Prepare a saturated solution of Mohr's salt in deionized water at a slightly elevated temperature.

-

Filter the solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container and allow for slow evaporation of the solvent over several days to weeks.

-

Select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

Data Collection

-

Mount a selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to obtain a set of indexed reflections with their corresponding intensities.

Structure Solution and Refinement

-

Determine the unit cell parameters and the space group from the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of the hydrogen atoms from difference Fourier maps.

-

The final refined structure provides the precise lattice parameters, bond lengths, bond angles, and other crystallographic details.

Figure 2: Experimental workflow for the crystallographic analysis of Mohr's salt.

Conclusion

The crystal structure of Mohr's salt is a well-defined monoclinic system, primarily characterized by the octahedral [Fe(H₂O)₆]²⁺ complex cations, tetrahedral SO₄²⁻ anions, and NH₄⁺ cations. The integrity of the crystal lattice is maintained by an extensive network of hydrogen bonds. The detailed structural information presented in this guide is fundamental for understanding the physicochemical properties of this important double salt and for its application in various scientific and industrial contexts. Further research utilizing techniques such as neutron diffraction could provide more precise information on the positions of the hydrogen atoms and the details of the hydrogen bonding network.

References

laboratory synthesis protocol for Mohr's salt crystals

An In-depth Technical Guide to the Laboratory Synthesis of Mohr's Salt Crystals

Introduction

Mohr's salt, chemically known as ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is formed from the combination of two simple salts, ferrous sulfate and ammonium sulfate, in a fixed equimolar ratio.[2][3][4][5] Named after the German chemist Karl Friedrich Mohr, this compound crystallizes as light green monoclinic crystals.[1][6][7] In analytical chemistry, Mohr's salt is highly valued as a primary standard for standardizing solutions, particularly in redox titrations.[1] Its preference over ferrous sulfate stems from its increased stability and resistance to oxidation by air, which provides a more stable source of ferrous (Fe²⁺) ions in solution.[1][5][8] The synthesis of Mohr's salt is a common and fundamental procedure in inorganic chemistry laboratories, demonstrating the principles of double salt formation and crystallization.

Theoretical Basis of Synthesis

The preparation of Mohr's salt involves dissolving an equimolar mixture of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in water containing a small amount of dilute sulfuric acid.[3][4][5][9] The solution is then concentrated and allowed to crystallize.[5]

The overall chemical reaction is:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O[8][10]

The addition of dilute sulfuric acid is a critical step that serves two main purposes:

-

Prevention of Hydrolysis: It prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution.[2][3][9]

-

Inhibition of Oxidation: It creates an acidic medium that significantly retards the oxidation of the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by atmospheric oxygen.[2][8][9] The presence of yellow coloration in the solution would indicate such oxidation, requiring the experiment to be repeated.[3][9][11]

Quantitative Data Summary

The synthesis relies on an equimolar ratio of the two constituent salts. The table below summarizes the key quantitative data for a typical laboratory-scale preparation.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Typical Mass Ratio | Typical Mass Used (g) |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.02 | 2 | 7.0 |

| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 1 | 3.5 |

| Mohr's Salt (Product) | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14[9] | - | Theoretical Yield: ~9.8 g |

Experimental Protocol

This protocol outlines the detailed methodology for the synthesis of Mohr's salt crystals.

1. Required Materials and Apparatus

-

Chemicals:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethyl alcohol (for washing)[12]

-

-

Apparatus:

-

Beakers (250 mL)

-

Weighing balance

-

Glass rod

-

China dish

-

Funnel and filter paper

-

Tripod stand and wire gauze

-

Bunsen burner

-

Watch glass

-

2. Step-by-Step Procedure

-

Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate using a weighing balance.[2][3][5][11]

-

Dissolution:

-

Transfer both weighed salts into a clean 250 mL beaker.[2]

-

Add approximately 2-3 mL of dilute sulfuric acid to the beaker to prevent hydrolysis.[2][6]

-

In a separate beaker, take about 20-25 mL of distilled water and boil it for a few minutes to expel any dissolved air, which helps prevent oxidation.[12][13]

-

Add the hot distilled water to the beaker containing the salts in small portions, stirring continuously with a glass rod until the salts dissolve completely to form a clear, pale green solution.[2][9]

-

-

Filtration: If the resulting solution contains any suspended impurities, filter it while hot into a clean china dish.[2][3][4][9]

-

Concentration:

-

Gently heat the clear filtrate in the china dish over a sand bath or directly with gentle heating.[3][4][11] Stir the solution occasionally.

-

Continue heating until the solution is concentrated to its crystallization point. To check for this point, dip a glass rod into the solution, remove it, and blow on it. The formation of a fine layer of crystals on the rod indicates that the point has been reached.[2][14]

-

Avoid prolonged heating, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[3][9][11]

-

-

Crystallization:

-

Isolation and Washing:

-

Drying:

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Figure 1: Experimental Workflow for Mohr's Salt Synthesis.

Observations and Expected Results

The final product should consist of well-defined, pale green, transparent crystals.[3][5][9] The crystals typically exhibit an octahedral or monoclinic shape.[3][6][9] The resulting aqueous solution of the salt is acidic and will turn blue litmus (B1172312) paper red.[3][5][9]

Safety and Procedural Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat, when handling chemicals.

-

Handle dilute sulfuric acid with care as it is corrosive.

-

Avoid overheating the solution during the concentration step to prevent the formation of yellow ferric ions.[3][11] If the solution turns yellow, the experiment should be discarded and restarted.[3][9][11]

-

Do not disturb the solution during the cooling and crystallization phase to ensure the formation of large, well-defined crystals.[2][9][11]

-

If crystals do not form upon cooling, it may be necessary to scratch the inside of the beaker with a glass rod or add a "seed" crystal of Mohr's salt to induce crystallization.[3]

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. scribd.com [scribd.com]

- 11. testbook.com [testbook.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: Preparation and Use of a Standard Mohr's Salt Solution for Redox Titration

Authored For: Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive protocol for the preparation of a primary standard solution of Mohr's salt (Ferrous Ammonium Sulfate) and its application in the standardization of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), through redox titration. Mohr's salt is a stable, non-hygroscopic crystalline solid, making it an excellent primary standard for accurate analytical measurements.[1][2] The procedures outlined herein are critical for quality control, analytical method development, and various research applications where precise determination of oxidant concentrations is imperative.

Introduction

Mohr's salt, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, serves as a reliable primary standard in volumetric analysis due to its high purity and stability against aerial oxidation in the solid state.[2] In solution, the ferrous ions (Fe²⁺) are readily and stoichiometrically oxidized by strong oxidizing agents. This characteristic makes it particularly useful for the standardization of potassium permanganate solutions, a common titrant in redox titrations.

The titration is based on an oxidation-reduction reaction where Fe²⁺ ions are oxidized to ferric ions (Fe³⁺), while the permanganate ion (MnO₄⁻) is reduced to manganese(II) ions (Mn²⁺) in an acidic medium.[3][4][5] The acidic environment, typically provided by dilute sulfuric acid, is crucial to prevent the formation of manganese dioxide precipitate.[1][3] Potassium permanganate also acts as a self-indicator, with the endpoint being the appearance of a permanent pale pink color due to the excess MnO₄⁻ ions.[1][3]

Materials and Reagents

| Reagents and Chemicals | Equipment |

| Mohr's Salt ((NH₄)₂Fe(SO₄)₂·6H₂O), Analytical Grade | Analytical Balance (± 0.0001 g) |

| Potassium Permanganate (KMnO₄) | Volumetric Flasks (e.g., 250 mL, 1000 mL) |

| Concentrated Sulfuric Acid (H₂SO₄) | Burette (50 mL) with stand and clamp |

| Distilled or Deionized Water | Pipette (e.g., 10 mL, 20 mL) with bulb |

| Conical Flasks (250 mL) | |

| Beakers | |

| Funnel | |

| Glass Rod | |

| Watch Glass | |

| White Tile |

Experimental Protocols

Preparation of a 0.05 M Standard Solution of Mohr's Salt

This protocol details the preparation of 250 mL of a 0.05 M (M/20) standard Mohr's salt solution.

1. Calculation of Required Mass:

-

To prepare 250 mL of a 0.05 M solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Molar Mass ( g/mol ) × Volume (L) Mass (g) = 0.05 mol/L × 392.14 g/mol × 0.250 L = 4.9035 g

2. Weighing the Salt:

-

Accurately weigh approximately 4.9 g of Mohr's salt on a clean, dry watch glass using an analytical balance.[1][3][6] Record the exact mass.

3. Dissolution:

-

Carefully transfer the weighed Mohr's salt into a clean 250 mL beaker using a funnel.

-

Add approximately 50-100 mL of distilled water.

-

To prevent the hydrolysis of ferrous sulfate, add about 5 mL of dilute sulfuric acid to the beaker.[1][6][7]

-

Stir the mixture with a clean glass rod until the salt is completely dissolved.

4. Final Dilution:

-

Quantitatively transfer the solution from the beaker into a 250 mL volumetric flask using the funnel.

-

Rinse the beaker, glass rod, and funnel with small portions of distilled water, adding the rinsings to the volumetric flask to ensure no loss of solute.

-

Carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.[3]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Standardization of Potassium Permanganate (KMnO₄) Solution

This protocol describes the titration of a KMnO₄ solution of unknown concentration against the prepared standard Mohr's salt solution.

1. Preparation of the Burette:

-

Rinse a clean 50 mL burette with a small amount of the potassium permanganate solution and then fill it.[1]

-

Ensure there are no air bubbles in the burette tip and record the initial volume reading. Due to the dark color of KMnO₄, the upper meniscus should be read.[1]

2. Preparation of the Analyte:

-

Pipette 10.0 mL of the standard 0.05 M Mohr's salt solution into a clean 250 mL conical flask.[1][3]

-

Add approximately 10 mL (a test tube full) of dilute sulfuric acid to the conical flask to provide the necessary acidic medium for the reaction.[1][3]

3. Titration:

-

Place a white tile under the conical flask to easily observe the color change.[1]

-

Slowly add the KMnO₄ solution from the burette to the conical flask while constantly swirling the flask.[1]

-

The purple color of the permanganate will disappear as it reacts with the ferrous ions.

-

The endpoint is reached when a faint, permanent pale pink color persists in the solution for about 30 seconds after swirling.[1][3] This indicates that all the Fe²⁺ has been oxidized and there is a slight excess of MnO₄⁻.

-

Record the final burette reading.

4. Replicates:

-

Repeat the titration at least two more times to obtain concordant readings (volumes that agree within ±0.1 mL).[1][8]

Data Presentation

Table 1: Quantitative Data for Mohr's Salt Solution Preparation and Titration

| Parameter | Value | Reference |

| Mohr's Salt Properties | ||

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1] |

| Molar Mass | 392.14 g/mol | [3][6] |

| Standard Solution Preparation (0.05 M) | ||

| Volume of Solution | 250.0 mL | [3] |

| Required Mass of Mohr's Salt | 4.9035 g | [3][6] |

| Titration Data (Example) | ||

| Volume of Mohr's Salt Solution (V₁) | 10.0 mL | [3] |

| Molarity of Mohr's Salt Solution (M₁) | 0.05 M | [3] |

| Initial Burette Reading | 0.00 mL | |

| Final Burette Reading (Trial 1) | 9.80 mL | |

| Final Burette Reading (Trial 2) | 9.75 mL | |

| Final Burette Reading (Trial 3) | 9.75 mL | |

| Average Volume of KMnO₄ used (V₂) | 9.75 mL |

Calculations

The molarity of the potassium permanganate solution can be determined using the stoichiometry of the balanced redox reaction:

Overall Ionic Equation: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[3][4]

From the stoichiometry, 1 mole of MnO₄⁻ reacts with 5 moles of Fe²⁺. The relationship can be expressed by the formula:

M₂V₂ = (M₁V₁) / 5

Where:

-

M₁ = Molarity of Mohr's salt solution

-

V₁ = Volume of Mohr's salt solution

-

M₂ = Molarity of KMnO₄ solution

-

V₂ = Volume of KMnO₄ solution

Example Calculation (using data from Table 1): M₂ = (0.05 M × 10.0 mL) / (5 × 9.75 mL) M₂ ≈ 0.01026 M

Visualization of Experimental Workflow

Caption: Workflow for preparing a standard Mohr's salt solution and its use in titration.

Conclusion

The protocol described provides a reliable and accurate method for preparing a standard solution of Mohr's salt and using it to standardize a solution of potassium permanganate. The stability of Mohr's salt as a primary standard ensures the accuracy of the initial concentration, which is fundamental for the precise determination of the titrant's molarity. Adherence to the outlined steps, including the addition of sulfuric acid to prevent hydrolysis and ensure the correct reaction medium, is critical for obtaining accurate and reproducible results in a research or drug development setting.

References

- 1. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. ck12.org [ck12.org]

- 5. labkafe.com [labkafe.com]

- 6. Preparation of 250 ml M/20 Mohr’s Salt Solution CBSE Class 12 [vedantu.com]

- 7. quora.com [quora.com]

- 8. Mohr’s Salt Titration with KMnO4 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

Application Notes and Protocols: Mohr's Salt as a Primary Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of analytical chemistry, particularly in volumetric analysis, the accuracy of results hinges on the reliability of the standard solutions used. A primary standard is a substance of high purity, stability, and known composition that is used to standardize other solutions. Mohr's salt, or ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), stands out as an exemplary primary standard for redox titrations. Its stability against aerial oxidation, high purity, and large molar mass make it a superior choice over other iron(II) salts like ferrous sulfate.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of Mohr's salt as a primary standard in the standardization of common oxidizing agents, namely potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). These protocols are essential for quality control, assay development, and various analytical procedures in research and drug development.

Properties of Mohr's Salt as a Primary Standard

Mohr's salt is preferred over ferrous sulfate in volumetric analysis due to several key properties that ensure accuracy and reliability in experimental results.

| Property | Description | Significance in Analytical Chemistry |

| High Purity | Can be obtained in a very pure crystalline form. | Essential for the accurate preparation of standard solutions with a precisely known concentration.[2] |

| Stability | Resistant to oxidation by air in its solid form.[1][3] | Unlike ferrous sulfate, which is readily oxidized to ferric sulfate, Mohr's salt's composition remains stable over time, ensuring the integrity of the standard.[2] |

| Non-Hygroscopic | Does not readily absorb moisture from the atmosphere. | The weighed mass of the salt is accurate and not influenced by environmental humidity. |

| High Molar Mass | The molar mass of (NH₄)₂Fe(SO₄)₂·6H₂O is 392.14 g/mol .[4] | A high molar mass minimizes weighing errors, as a larger mass is required to prepare a solution of a given molarity. |

| Solubility | Readily dissolves in water to form a stable solution, especially in the presence of dilute sulfuric acid to prevent hydrolysis.[2][3] | Allows for the straightforward preparation of standard solutions. |

Logical Framework for Mohr's Salt as a Primary Standard

The following diagram illustrates the logical basis for using Mohr's salt as a primary standard in redox titrations.

Caption: Logical diagram showing how the properties of Mohr's salt align with the requirements of a primary standard.

Experimental Protocols

Preparation of a 0.1 N Standard Mohr's Salt Solution

Objective: To prepare a 0.1 N (0.1 M) standard solution of Mohr's salt.

Materials:

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Distilled or deionized water

-

Concentrated sulfuric acid (H₂SO₄)

-

Analytical balance

-

1000 mL volumetric flask

-

Beaker

-

Glass funnel

-

Wash bottle

Procedure:

-

Calculate the required mass of Mohr's salt:

-

The molar mass of Mohr's salt is 392.14 g/mol .

-

In redox reactions, the Fe²⁺ ion loses one electron (Fe²⁺ → Fe³⁺ + e⁻). Therefore, the equivalent mass is equal to the molar mass.

-

To prepare 1000 mL of a 0.1 N solution, you need 0.1 equivalents of Mohr's salt, which is 39.214 g.

-

-

Accurately weigh approximately 39.2 g of Mohr's salt using an analytical balance.

-

Transfer the weighed salt into a clean beaker containing about 200 mL of distilled water.

-

Carefully add 2-3 mL of concentrated sulfuric acid to the beaker. This prevents the hydrolysis of the ferrous salt and inhibits oxidation.[3]

-

Stir the solution gently with a glass rod until all the salt has dissolved.

-

Using a glass funnel, carefully transfer the solution into a 1000 mL volumetric flask.

-

Rinse the beaker, glass rod, and funnel with distilled water, transferring all washings into the volumetric flask to ensure no loss of the solute.

-

Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

Standardization of Potassium Permanganate (KMnO₄) Solution

Objective: To determine the exact normality of a given potassium permanganate solution using a standard Mohr's salt solution.

Principle: In an acidic medium, permanganate ions (MnO₄⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while the permanganate ions are reduced to manganous ions (Mn²⁺). Potassium permanganate acts as a self-indicator; the appearance of a permanent pale pink color signals the endpoint of the titration.

Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Experimental Workflow:

Caption: Workflow for the standardization of KMnO₄ using Mohr's salt.

Protocol:

-

Prepare a standard 0.1 N Mohr's salt solution as described in section 4.1.

-

Prepare an approximately 0.1 N potassium permanganate solution by dissolving about 3.2 g of KMnO₄ in 1 liter of distilled water. Boil for 15 minutes, let it stand for 2 days, and then filter through a sintered glass funnel.[1][5]

-